molecular formula C21H18Cl2O7 B601104 Decitabine Related Compound A (Mixture of Isomers) CAS No. 1019659-87-0

Decitabine Related Compound A (Mixture of Isomers)

カタログ番号: B601104
CAS番号: 1019659-87-0
分子量: 453.28
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decitabine Related Compound A (Mixture of Isomers) is a versatile chemical compound used in scientific research. It is a mixture of isomers, which means it contains molecules with the same chemical formula but different structural arrangements. This compound is particularly valuable for studying epigenetic modifications and potential therapeutic interventions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Decitabine Related Compound A involves several steps, including the preparation of decitabine itself. . The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound.

Industrial Production Methods

Industrial production of Decitabine Related Compound A often involves the use of lyophilization (freeze-drying) to maintain the stability of the compound. This process helps to reduce impurities and ensure a consistent product. The bulk solution containing Decitabine is prepared and then lyophilized in vials to produce a stable, injectable form .

化学反応の分析

Types of Reactions

Decitabine Related Compound A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated forms of the compound.

科学的研究の応用

Scientific Research Applications

Decitabine Related Compound A has been explored in various research contexts:

  • Treatment of Myelodysplastic Syndromes (MDS) :
    • Clinical trials have demonstrated that Decitabine significantly improves patient outcomes in MDS. For instance, a study reported an overall response rate of 70% among patients treated with Decitabine compared to 49% with azacitidine .
    • The compound has shown effectiveness across different risk categories in MDS, including intermediate-1 to high-risk groups as defined by the International Prognostic Scoring System .
  • Acute Myeloid Leukemia (AML) :
    • Decitabine has been used in combination therapies for AML, showing promising results. A combination with daunorubicin resulted in complete remission in all treated patients during initial studies .
    • Further investigations into low-dose regimens have indicated that even lower doses can maintain efficacy while reducing toxicity, making it a viable option for older patients or those with comorbidities .
  • Reactivation of Fetal Hemoglobin :
    • Research has indicated that low doses of Decitabine may reactivate fetal hemoglobin production in patients with sickle cell disease, presenting a potential therapeutic avenue beyond oncology applications .

Case Studies

Several documented case studies highlight the efficacy and safety profile of Decitabine Related Compound A:

  • Case Study 1 : In a clinical trial involving patients with refractory AML, Decitabine was administered at varying doses over extended periods. The results indicated a significant response rate and manageable side effects, suggesting that prolonged exposure at lower doses could optimize therapeutic outcomes .
  • Case Study 2 : A study examining the effects of Decitabine combined with venetoclax reported instances of tumor lysis syndrome but also highlighted the potential for enhanced efficacy when combining hypomethylating agents with BCL-2 inhibitors in treating resistant leukemia forms .

Efficacy Comparison: Decitabine vs. Azacitidine

ParameterDecitabine (%)Azacitidine (%)p-value
Overall Response Rate70490.03
Transfusion Independence3216N/A
Cytogenetic Response Rate61250.02

Summary of Clinical Trials

Study TypePopulationTreatment RegimenKey Findings
Phase II TrialMDS PatientsLow-dose DecitabineImproved response rates
Combination Therapy TrialRefractory AML PatientsDecitabine + DaunorubicinComplete remission in all patients
Low-Dose Efficacy StudySickle Cell DiseaseLow-dose DecitabineReactivation of fetal hemoglobin

作用機序

Decitabine Related Compound A exerts its effects by incorporating into DNA strands during replication. Once incorporated, it is recognized by DNA methyltransferase enzymes (DNMTs), which are then irreversibly bound to the compound. This binding prevents the DNMTs from disengaging, leading to the depletion of these enzymes and resulting in global DNA hypomethylation . At higher concentrations, this mechanism also causes double-strand breaks and cell death .

生物活性

Decitabine Related Compound A, a mixture of isomers, is an emerging compound in the field of epigenetic therapy, particularly in the treatment of hematological malignancies. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Decitabine (5-aza-2'-deoxycytidine) is a well-studied hypomethylating agent that acts primarily through the inhibition of DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and reactivation of silenced tumor suppressor genes. The compound is phosphorylated intracellularly to form decitabine triphosphate, which integrates into DNA during replication. This incorporation results in the irreversible trapping of DNMTs, thereby preventing their function and promoting gene expression changes associated with differentiation and apoptosis .

Mechanistic Insights

The biological activity of Decitabine Related Compound A is closely related to that of decitabine itself. Research indicates that this compound may share similar mechanisms, including:

  • Inhibition of DNMTs : Like decitabine, it likely inhibits DNMTs, leading to hypomethylation and reactivation of silenced genes.
  • Induction of DNA Damage Response : Studies suggest that decitabine induces a multifaceted DNA damage response dependent on DNMT activity, which may also apply to its related compounds .
  • Effects on Chromatin Structure : The compound may alter chromatin structure and histone modifications, further influencing gene expression profiles .

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of Decitabine Related Compound A in various cancer models. For instance:

  • In combination therapies, it has shown synergistic effects with other cytotoxic agents like gemcitabine, enhancing apoptosis and inhibiting cell proliferation in cancer cell lines .
  • Clinical trials involving decitabine have reported significant response rates in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), suggesting that related compounds may offer similar benefits .

Study 1: Efficacy in Myelodysplastic Syndromes

A multicenter phase II trial evaluated the use of decitabine in older patients with MDS. The study found that decitabine was well tolerated, with a complete response rate of 26% and an overall survival rate at one year of 28% . These findings support the potential for Decitabine Related Compound A to exhibit comparable efficacy.

Study 2: Combination Therapy with Venetoclax

In a recent clinical trial, the combination of oral decitabine (ASTX727) and venetoclax was assessed in older patients with AML. The study reported a 64% overall response rate among frontline treatment patients. This highlights the importance of exploring combinations involving Decitabine Related Compound A for enhanced therapeutic outcomes .

Data Tables

Study Compound Cancer Type Response Rate Overall Survival Rate
Trial 1DecitabineMDS26%28% at 1 year
Trial 2ASTX727AML64%Not specified
Trial 3DAC + GEMNK92MI CellsSignificant SynergyNot specified

特性

CAS番号

1019659-87-0

分子式

C21H18Cl2O7

分子量

453.28

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。